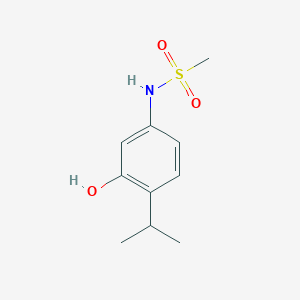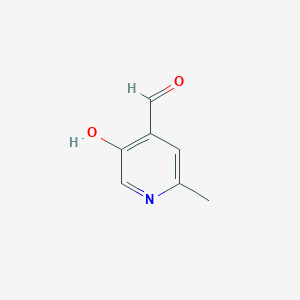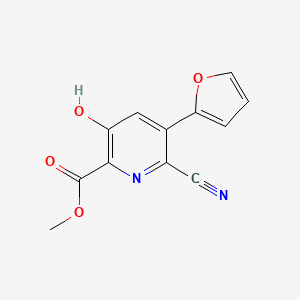
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate is a heterocyclic compound that features a furan ring and a cyano group attached to a picolinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a cyano-substituted picolinate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the furan ring.
Aplicaciones Científicas De Investigación
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring can participate in π-π interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-cyano-5-(furan-2-yl)-3-methoxypicolinate
- Methyl 6-cyano-5-(furan-2-yl)-3-aminopicolinate
- Methyl 6-cyano-5-(furan-2-yl)-3-chloropicolinate
Uniqueness
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate is unique due to the presence of both a hydroxyl group and a cyano group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H8N2O4 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
methyl 6-cyano-5-(furan-2-yl)-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c1-17-12(16)11-9(15)5-7(8(6-13)14-11)10-3-2-4-18-10/h2-5,15H,1H3 |
Clave InChI |
QZAQLAGTULILAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C(=N1)C#N)C2=CC=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


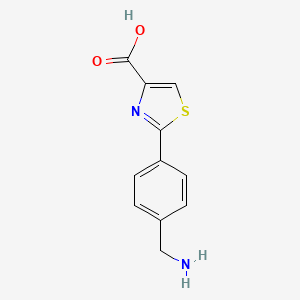
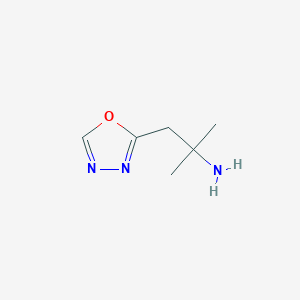
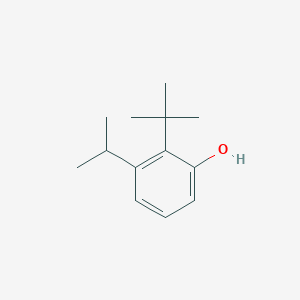
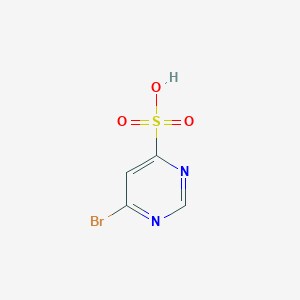
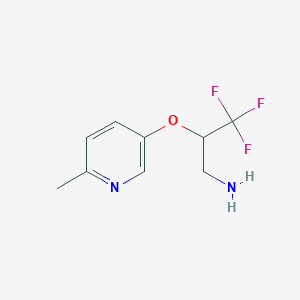
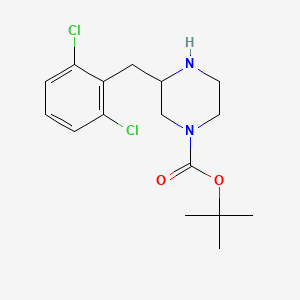

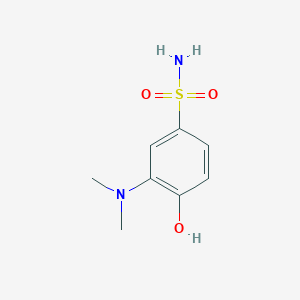
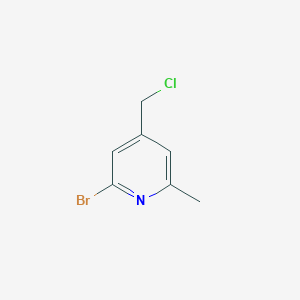
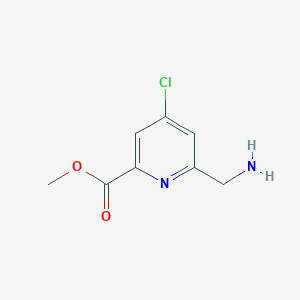
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
